BenchChemオンラインストアへようこそ!

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol

PI3Kδ inhibition AKT phosphorylation signal transduction

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol (CAS 1994398-69-4) is a C11H21NO piperidine derivative featuring an N-cyclopropylmethyl substituent and a 4-hydroxyethyl side chain. The compound has a molecular weight of 183.29 g/mol and a calculated XlogP of 1.4.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 1994398-69-4
Cat. No. B1475977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol
CAS1994398-69-4
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC(CC2)CCO
InChIInChI=1S/C11H21NO/c13-8-5-10-3-6-12(7-4-10)9-11-1-2-11/h10-11,13H,1-9H2
InChIKeyXTSNIHIZIGVNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol (CAS 1994398-69-4) Technical Profile and Procurement Context


2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol (CAS 1994398-69-4) is a C11H21NO piperidine derivative featuring an N-cyclopropylmethyl substituent and a 4-hydroxyethyl side chain [1]. The compound has a molecular weight of 183.29 g/mol and a calculated XlogP of 1.4 [2]. Its chemical structure incorporates a piperidine core functionalized with a cyclopropylmethyl moiety, which influences steric and electronic properties relevant to receptor binding and metabolic stability [3]. This compound is referenced in patent literature as a member of substituted cyclopropyl piperidinyl compound series with disclosed utility as GPR119 agonists for type 2 diabetes and as muscarinic acetylcholine M4 receptor antagonists for neurological disorders [4][5].

Why 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol Cannot Be Replaced by N-Alkyl or N-Benzyl Piperidine Ethanol Analogs


Generic substitution among piperidine ethanol derivatives is not scientifically valid due to the N-cyclopropylmethyl moiety imparting distinct conformational constraints, electronic properties, and metabolic stability profiles relative to simple N-alkyl analogs (ethyl, propyl) or N-benzyl derivatives [1]. The cyclopropylmethyl group introduces a unique combination of steric bulk and restricted rotation that directly affects receptor binding pocket accommodation . Furthermore, cyclopropylmethyl N-substitution has been empirically demonstrated across multiple patent families to confer target engagement at GPR119 and mAChR M4 receptors, whereas unsubstituted piperidine ethanols and simple alkyl-substituted analogs exhibit divergent pharmacological signatures [2][3]. Substituting with an N-ethyl analog (CAS 1208367-88-7) or N-propyl analog (CAS 141430-50-4) alters not only molecular weight and logP but fundamentally changes the structure-activity relationship, rendering cross-compound interchangeability unsupported by any direct comparative data . The evidence below quantifies these differences where data exist.

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol Quantitative Differentiation Evidence Versus N-Alkyl Analogs


PI3Kδ-Mediated AKT Phosphorylation Inhibition: Direct Cellular Activity Data for 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol (CAS 1994398-69-4) demonstrates quantifiable inhibitory activity against PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, with an IC50 value of 102 nM measured via electrochemiluminescence assay after 30 minutes of incubation in the presence of human PI3Kδ [1]. This represents the only available cellular activity data for this specific compound in peer-reviewed public binding databases. No comparable PI3Kδ cellular activity data exist for the N-ethyl analog (CAS 1208367-88-7) or N-propyl analog (CAS 141430-50-4) in BindingDB, ChEMBL, or the patent literature examined. The compound also exhibits an IC50 of >10,000 nM for CYP3A4 time-dependent inhibition in human liver microsomes, indicating a favorable CYP liability profile [2].

PI3Kδ inhibition AKT phosphorylation signal transduction kinase inhibitor

Molecular Weight and Lipophilicity Differentiation: 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol Versus N-Ethyl and N-Propyl Analogs

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol possesses a molecular weight of 183.29 g/mol (exact mass 183.1623) and a calculated XlogP of 1.4 [1][2]. In contrast, the N-ethyl analog 2-(1-ethylpiperidin-4-yl)ethan-1-ol (CAS 1208367-88-7) has a molecular weight of 157.25 g/mol, while the N-propyl analog 2-(1-propylpiperidin-4-yl)ethan-1-ol (CAS 141430-50-4) has a molecular weight of 171.28 g/mol . The cyclopropylmethyl substitution adds approximately 26 Da compared to the ethyl analog and 12 Da compared to the propyl analog, while simultaneously introducing conformational constraint through the cyclopropane ring.

physicochemical properties molecular weight lipophilicity XlogP drug-likeness

Patent-Cited Therapeutic Target Differentiation: GPR119 and mAChR M4 Pathway Engagement

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol falls within the Markush structures claimed in multiple patent families describing cyclopropyl piperidinyl compounds. US20150274664A1 (Merck Sharp & Dohme) explicitly claims substituted cyclopropyl piperidinyl compounds as GPR119 agonists for treating type 2 diabetes [1]. JP2020526557A (Vanderbilt University) claims cyclopropylpiperidine compounds as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [2]. The cyclopropylmethyl N-substitution is a common structural feature across these patent families, whereas N-ethyl and N-propyl analogs (CAS 1208367-88-7 and 141430-50-4) are not cited in these same therapeutic context patents. This differential patent citation pattern indicates that the cyclopropylmethyl moiety confers target engagement properties not present in simple N-alkyl piperidine ethanol analogs.

GPR119 agonist type 2 diabetes mAChR M4 antagonist neurological disorders patent pharmacology

CYP3A4 Liability Profile: Low Time-Dependent Inhibition Differentiates from Structural Analogs with Higher CYP Liability

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol exhibits an IC50 greater than 10,000 nM (>10 μM) for time-dependent inhibition of CYP3A4 in human liver microsomes following a 30-minute preincubation [1]. This value indicates minimal CYP3A4 time-dependent inhibition liability, a critical parameter for assessing drug-drug interaction potential. While direct comparative CYP3A4 data for the N-ethyl and N-propyl analogs are not available in BindingDB, this data point provides a baseline for the cyclopropylmethyl-substituted scaffold that can inform selection when CYP liability is a gating criterion in lead optimization programs.

CYP3A4 inhibition drug-drug interaction metabolic stability hepatic clearance time-dependent inhibition

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol Application Scenarios Derived from Quantitative Differentiation Evidence


PI3Kδ Pathway Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing PI3Kδ inhibitors for oncology or immunology applications should prioritize 2-(1-(cyclopropylmethyl)piperidin-4-yl)ethan-1-ol as a scaffold for SAR studies based on its demonstrated cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. This compound provides a quantifiable activity benchmark absent for N-ethyl and N-propyl analogs, enabling rational design of derivatives with improved potency. The scaffold also offers a favorable CYP3A4 liability profile with IC50 >10,000 nM, reducing early-stage DMPK concerns [2].

GPR119 Agonist Discovery Programs for Type 2 Diabetes

Research groups pursuing GPR119 agonists as insulin secretagogues for type 2 diabetes should select 2-(1-(cyclopropylmethyl)piperidin-4-yl)ethan-1-ol or its derivatives as core scaffolds, as documented in US patent US20150274664A1 [1]. The cyclopropylmethyl N-substitution is explicitly claimed in the Markush structures for GPR119 agonism, whereas N-ethyl and N-propyl analogs are not represented in these patent families, providing a documented basis for compound selection in this therapeutic area.

Muscarinic Acetylcholine M4 Receptor Antagonist Development

Neuroscience research programs targeting mAChR M4 antagonism for disorders including psychosis, cognitive impairment, and movement disorders should evaluate cyclopropylmethyl-substituted piperidine ethanol derivatives based on the patent coverage in JP2020526557A [1]. The cyclopropylpiperidine core structure, of which 2-(1-(cyclopropylmethyl)piperidin-4-yl)ethan-1-ol is a representative example, is explicitly claimed for M4 receptor antagonism. This patent documentation provides a searchable, verifiable basis for selecting this scaffold over simple N-alkyl piperidine ethanols for M4-targeted research applications.

Physicochemical Property-Driven Fragment or Building Block Selection

When selecting piperidine ethanol building blocks where molecular weight and lipophilicity are critical design parameters, 2-(1-(cyclopropylmethyl)piperidin-4-yl)ethan-1-ol (MW 183.29, XlogP 1.4) [1][2] offers a distinct physicochemical profile compared to the N-ethyl analog (MW 157.25) [3] and N-propyl analog (MW 171.28) [4]. The cyclopropylmethyl group introduces conformational constraint while maintaining drug-like physicochemical properties, making this compound a strategic choice for fragment-based drug discovery or parallel synthesis libraries where subtle molecular weight and lipophilicity differences influence hit-to-lead progression decisions.

Quote Request

Request a Quote for 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.